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Compound of Interest

2-azido-N-(4-
Compound Name:

methylphenyl)acetamide
CAS No.: 116433-49-9

Cat. No.: B1283968

Get Quote

Executive Summary & Compound Profile
2-azido-N-(4-methylphenyl)acetamide (

) is an N-arylacetamide derivative featuring an azide moiety (

) at the

-position relative to the carbonyl group.

Its solid-state structure is of particular interest to crystallographers due to its high

value (number of molecules in the asymmetric unit), which indicates significant conformational
flexibility and complex packing forces beyond simple steric matching.
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Property Data

IUPAC Name 2-azido-N-(4-methylphenyl)acetamide

Molecular Formula

Molecular Weight 190.20 g/mol

Key Functional Groups Secondary Amide, Organic Azide, p-Tolyl
Crystal Habit Colorless blocks/needles (solvent dependent)
Primary Interaction N—HI[1][2][3][4][5]:--O Hydrogen Bonding

Synthesis and Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity synthesis
minimizing the formation of the diazidomethane byproduct is required.

Validated Synthesis Workflow

The synthesis follows a nucleophilic substitution (

) of the chloro-precursor using sodium azide.

Reagents:

Substrate: 2-chloro-N-(4-methylphenyl)acetamide (1.0 eq)

Nucleophile: Sodium Azide (

) (1.5 eq)

Solvent System: Ethanol/Water (70:30 v/v)[2]

Temperature: Reflux (

)I6]

Protocol:
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» Dissolution: Dissolve the chloro-acetamide precursor in the ethanol/water mixture.
e Activation: Add sodium azide slowly to the stirring solution.

o Reflux: Heat to reflux for 4—6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate
4:1) until the starting material (

) disappears.

» Precipitation: Pour the reaction mixture into crushed ice-water. The product will precipitate as
a solid.

« Filtration: Filter the precipitate and wash with cold water to remove excess salts (

Crystallization for XRD[2]

e Method: Slow Evaporation.
e Solvent: Ethanol (absolute).

o Procedure: Dissolve the dried precipitate in minimal hot ethanol. Filter the hot solution to
remove particulate matter. Allow the filtrate to stand at room temperature (

) in a semi-sealed vial.

o Timeline: Single crystals suitable for diffraction typically appear within 48—72 hours.

Reaction Pathway Visualization

The following diagram illustrates the transformation and the critical logic gates for purification.
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Figure 1: Synthetic pathway and crystallization workflow for obtaining diffraction-quality
specimens.

Crystallographic Architecture

The core value of this guide lies in the structural solution. According to recent crystallographic
data (Missioui et al.), this compound exhibits a rare and complex asymmetric unit.

The Asymmetric Unit ()
Unlike most organic small molecules that crystallize with one molecule per asymmetric unit (

), 2-azido-N-(4-methylphenyl)acetamide crystallizes with three independent molecules in the
asymmetric unit.[1][2][4][5]

 Significance: This indicates that the energy landscape of the crystal packing is flat, allowing
multiple stable conformations to coexist within the same lattice.

o Conformational Variance: The three molecules differ primarily in the rotational orientation of
the azido (

) group relative to the acetamide backbone.

Molecular Geometry & Torsion Angles

The flexibility of the methylene linker (

) allows the azide group to adopt different orientations (syn/anti) relative to the carbonyl
oxygen.
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Observed Torsion Angles (

): The three independent molecules display distinct torsion angles, highlighting the
conformational plasticity:

e Molecule A:

(Anti-periplanar)

o Molecule B:

(Syn-clinal / Gauche)

e Molecule C:
(Anti-periplanar)

Note: Molecules A and C are conformationally similar, while Molecule B adopts a significantly
different twist to accommodate packing forces.

Supramolecular Packing (Hydrogen Bonding)

The crystal lattice is stabilized by a classical hydrogen bond network.

Primary Interaction:

hydrogen bonds.

o Pattern: The amide nitrogen (
) acts as the donor, and the carbonyl oxygen (
) acts as the acceptor.

o Architecture: These interactions link the molecules into zigzag chains extending along the
crystallographic c-axis.[1][2][4]

e Secondary Interactions: Weak

and
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stacking interactions between the p-tolyl rings contribute to the stability of the chains.

Packing Visualization Logic

The following diagram details how the independent molecules assemble into the
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Figure 2: Supramolecular assembly showing the hydrogen-bonding network connecting the

three independent molecules.[1][2]

Comparative Data Analysis

To contextualize the structure, it is useful to compare key parameters with analogous N-

arylacetamides.
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2-Azido-N-(4- 2-Azido-N-(4- L
Parameter . Significance
methylphenyl) nitrophenyl)
Monoclinic (typically
Monaclinic ( Common for achiral
Space Group or . .
) organic amides.
)
The methyl derivative
) ) is more
Z' (Asymmetric Unit) 3 1 )
conformationally
complex.
Linear ( Linear ( Azide group
Azide Geometry resonance is
) ) maintained.

Packing Motif

Zigzag Chains (c-axis)

Zigzag Chains (c-axis)

Robust amide
synthons dominate

packing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1283968?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

